

## Application Notes and Protocols for UR-AK49 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UR-AK49   |           |
| Cat. No.:            | B12783791 | Get Quote |

Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. As of the date of this document, there are no published studies detailing the use of **UR-AK49** in murine models. The proposed dosages and experimental designs are based on the known pharmacological targets of **UR-AK49** and typical dose ranges for similar compounds. Researchers should conduct their own dose-finding and toxicity studies before commencing efficacy experiments.

### Introduction

**UR-AK49** is a synthetic small molecule with a dual mechanism of action, functioning as a potent antagonist of the Neuropeptide Y receptor Y4 (Y4R) and a partial agonist of the histamine H1 and H2 receptors. This unique pharmacological profile makes **UR-AK49** a valuable tool for investigating the physiological roles of these receptors in various systems, including metabolism, gastrointestinal function, and the central nervous system. These notes provide a guideline for initiating preclinical studies of **UR-AK49** in mouse models.

### Pharmacological Profile of UR-AK49



| Property                                               | Value                                                                                  | Source                |
|--------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------|
| Chemical Name                                          | N-(N-(3-(1H-imidazol-4-<br>yl)propyl)carbamimidoyl)-3-<br>cyclohexylpropanamide        | MedKoo Biosciences    |
| CAS Number                                             | 902154-32-9                                                                            | MedKoo Biosciences    |
| Molecular Weight                                       | 305.43 g/mol                                                                           | MedKoo Biosciences    |
| Primary Target                                         | Neuropeptide Y Receptor Y4<br>(Y4R) Antagonist                                         | Wikipedia             |
| Secondary Targets                                      | Histamine H1 Receptor (Partial<br>Agonist), Histamine H2<br>Receptor (Partial Agonist) | Wikipedia, InvivoChem |
| Reported In Vitro Activity                             | pKi of 4.17 for Y4R<br>antagonism.                                                     | MedKoo Biosciences    |
| EC50 of 23 nM for human H2R agonism in a GTPase assay. | InvivoChem                                                                             |                       |

## **Proposed Dosage for Mouse Studies (Hypothetical)**

The following table provides suggested starting dose ranges for **UR-AK49** in mice. These are extrapolated from doses of other Y-receptor antagonists and histamine receptor agonists used in murine studies. It is critical to perform a dose-response study to determine the optimal dose for a specific experimental model and endpoint.



| Administration<br>Route | Proposed<br>Dose Range<br>(mg/kg) | Frequency                                   | Vehicle/Formul<br>ation                                                         | Notes                                                                                              |
|-------------------------|-----------------------------------|---------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Intraperitoneal<br>(IP) | 1 - 10 mg/kg                      | Once daily (or as required by study design) | Dissolve in DMSO (e.g., 5- 10%), then dilute with PEG300, Tween 80, and saline. | A common route for systemic administration of small molecules. Start with a low dose and escalate. |
| Oral Gavage<br>(PO)     | 3 - 30 mg/kg                      | Once daily                                  | Suspend in 0.5% carboxymethylcel lulose (CMC) in water.                         | Higher doses<br>may be required<br>due to potential<br>first-pass<br>metabolism.                   |
| Subcutaneous<br>(SC)    | 1 - 10 mg/kg                      | Once daily                                  | Formulate as for IP injection.                                                  | Provides a<br>slower<br>absorption profile<br>compared to IP.                                      |

## **Experimental Protocols**

## Protocol: Evaluation of UR-AK49 on Food Intake and Body Weight in Mice

This protocol describes a hypothetical study to investigate the effects of **UR-AK49** on appetite and body weight, leveraging its action on Y4R, a receptor implicated in satiety signaling.

#### 4.1.1. Materials

#### UR-AK49

- Vehicle components: DMSO, PEG300, Tween 80, 0.9% saline
- Male C57BL/6J mice (8-10 weeks old)



- Standard laboratory chow and water
- Metabolic cages (optional, for detailed metabolic monitoring)
- Analytical balance
- Gavage needles or insulin syringes with 27G needles
- 4.1.2. Drug Preparation (for IP injection)
- Prepare a stock solution of UR-AK49 in 100% DMSO.
- For a 5 mg/kg dose in a 25g mouse with a 10 μL/g injection volume:
  - Calculate the required amount of UR-AK49 per mouse (0.125 mg).
  - Prepare the final formulation by diluting the DMSO stock. A typical formulation might be
     5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
- Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

#### 4.1.3. Experimental Procedure

- Acclimatize mice to handling and single housing for at least one week.
- Record baseline body weight and daily food intake for 3-5 days.
- Randomize mice into treatment groups (e.g., Vehicle, UR-AK49 1 mg/kg, UR-AK49 5 mg/kg, UR-AK49 10 mg/kg). A typical group size is n=8-10 mice.
- Administer the assigned treatment (Vehicle or UR-AK49) via intraperitoneal injection once daily, 30 minutes before the dark cycle begins (when mice are most active).
- Measure food intake and body weight at 2, 4, 8, and 24 hours post-injection, and then daily for the duration of the study (e.g., 7-14 days).
- Observe mice for any adverse clinical signs.



• At the end of the study, tissues such as the hypothalamus, liver, and adipose tissue may be collected for further analysis (e.g., gene expression of appetite-related neuropeptides).

#### 4.1.4. Data Analysis

- Analyze changes in body weight and cumulative food intake using a two-way repeated measures ANOVA, followed by post-hoc tests to compare treatment groups.
- Statistical significance is typically set at p < 0.05.

# Visualizations Signaling Pathways of UR-AK49 Targets



Click to download full resolution via product page



Caption: Signaling pathways of **UR-AK49**'s known molecular targets.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for a mouse study evaluating **UR-AK49**'s effect on food intake.

• To cite this document: BenchChem. [Application Notes and Protocols for UR-AK49 in Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12783791#ur-ak49-dosage-for-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com